1-Benzyl-4-(4-nitrobenzyl)piperazine

Vue d'ensemble

Description

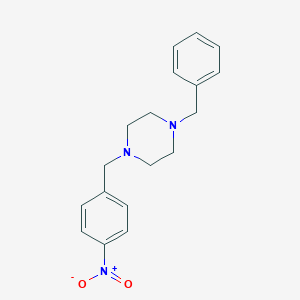

1-Benzyl-4-(4-nitrobenzyl)piperazine is a chemical compound with the molecular formula C18H21N3O2 It is a piperazine derivative characterized by the presence of benzyl and nitrobenzyl groups attached to the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride and 4-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The electron-deficient nitro group undergoes selective reduction to form amino derivatives under catalytic hydrogenation conditions .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amine reduction | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6h | 1-Benzyl-4-(4-aminobenzyl)piperazine | 82% |

This reaction preserves the piperazine core while modifying electronic properties for pharmacological applications .

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines on the piperazine ring participate in alkylation and acylation reactions .

Acylation with Chloroacetyl Chloride

textReagents: Chloroacetyl chloride (1.2 eq), K₂CO₃ (3 eq) Solvent: Dichloromethane, 0°C → RT Time: 4h Product: 1-(4-(4-Nitrobenzyl)piperazin-1-yl)-2-chloroethanone Yield: 89% [7]

Alkylation with Benzyl Bromides

textReagents: 4-Fluorobenzyl bromide (1.1 eq), K₂CO₃ (2 eq) Solvent: Acetone, reflux Time: 12h Product: 1-(4-(4-Nitrobenzyl)piperazin-1-yl)-2-(4-fluorobenzyl)piperazine Yield: 76% [5]

Oxidation Reactions

The benzyl groups exhibit stability under mild oxidative conditions but degrade with strong oxidizers :

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄ (1M), 80°C, 8h | Benzoic acid derivatives | Partial decomposition |

| O₃ | CH₂Cl₂, -78°C, 1h | Oxidized piperazine intermediates | Low yield (<30%) |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

textReaction: 1-Benzyl-4-(4-nitrobenzyl)piperazine + CuCl₂ Conditions: Methanol, RT, 2h Product: [Cu(C₁₈H₂₁N₃O₂)Cl₂] Stability: Stable in air up to 220°C [7]

Applications De Recherche Scientifique

Scientific Research Applications

1-Benzyl-4-(4-nitrobenzyl)piperazine has diverse applications across several domains:

Medicinal Chemistry

- Antiviral Activity : This compound has been investigated for its potential as an inhibitor of influenza virus. Studies indicated that derivatives of piperazines, including this compound, can disrupt viral fusion processes, making them promising candidates for antiviral drug development .

- Antimicrobial Properties : Research highlights the compound's potential antimicrobial activity, suggesting its utility in developing new antibiotics or antifungal agents .

- Cancer Research : The compound's structural features allow it to interact with biological targets relevant to cancer pathways. Its derivatives have shown promise as anticancer agents, particularly in inhibiting specific enzyme activities associated with tumor growth .

- Neuropharmacology : Piperazine derivatives have been explored for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Chemical Synthesis

- Intermediate in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceutical agents and specialty chemicals.

Case Studies

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The benzyl group can also participate in hydrophobic interactions with proteins and other biomolecules, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

1-Benzyl-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.

1-(4-Nitrobenzyl)piperazine: Lacks the benzyl group, only has the nitrobenzyl group attached to the piperazine ring.

1-Methyl-4-(4-nitrobenzyl)piperazine: Contains a methyl group instead of a benzyl group.

Uniqueness: 1-Benzyl-4-(4-nitrobenzyl)piperazine is unique due to the presence of both benzyl and nitrobenzyl groups, which confer distinct chemical and biological properties

Activité Biologique

1-Benzyl-4-(4-nitrobenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, including relevant case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both benzyl and nitrobenzyl groups attached to a piperazine ring. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 148120-37-0 |

| Molecular Weight | 296.36 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes and receptors. The hydrophobic nature of the benzyl group allows for significant interactions with lipid membranes and proteins, influencing cellular pathways.

Key Mechanisms:

- Reduction of Nitro Group : Converts to an amino group, potentially increasing reactivity with biological targets.

- Hydrophobic Interactions : The benzyl moiety enhances binding affinity to lipid environments in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, likely through the modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Comparative Analysis

When compared to structurally similar compounds, such as 1-Benzyl-4-(4-nitrophenyl)piperazine and 1-(4-Nitrobenzyl)piperazine, this compound exhibits enhanced biological activity due to the combined effects of both benzyl groups .

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 32 µg/mL | 25 µM |

| 1-Benzyl-4-(4-nitrophenyl)piperazine | 64 µg/mL | 50 µM |

| 1-(4-Nitrobenzyl)piperazine | Not reported | Not reported |

Propriétés

IUPAC Name |

1-benzyl-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPBNJMOQJJJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354123 | |

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148120-37-0 | |

| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.